(R)-Gyramide A Hydrochloride

Target Selectivity Topoisomerase Mechanism of Action

Fluoroquinolone-based gyrase inhibitors confound phenotypic interpretation by co-targeting topoisomerase IV, obscuring gyrase-specific biology. (R)-Gyramide A Hydrochloride delivers clean, interpretable results as a highly selective DNA gyrase ATPase inhibitor (IC50 3.3 µM) with zero topoisomerase IV activity. Key differentiation: • Exclusive binding adjacent to the DNA cleavage gate - circumvents ciprofloxacin and novobiocin cross-resistance. • Active against E. coli, P. aeruginosa, S. enterica (MIC 10-80 µM) as a bacteriostatic agent inducing supercoiled DNA in vivo. • Supplied as chirally pure (R)-enantiomer hydrochloride salt (≥95% purity) for reproducible SAR and mechanistic studies.

Molecular Formula C21H28ClFN2O3S
Molecular Weight 443
CAS No. 1793050-70-0
Cat. No. B1148392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Gyramide A Hydrochloride
CAS1793050-70-0
Synonyms(R)-534F6
Molecular FormulaC21H28ClFN2O3S
Molecular Weight443
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)CC3=CC=C(C=C3)OC(C)C.Cl
InChIInChI=1S/C21H27FN2O3S.ClH/c1-15(2)27-20-8-5-17(6-9-20)13-24-11-10-19(14-24)23-28(25,26)21-12-18(22)7-4-16(21)3;/h4-9,12,15,19,23H,10-11,13-14H2,1-3H3;1H/t19-;/m1./s1
InChIKeyLLHBXQVGBTVEDP-FSRHSHDFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Gyramide A Hydrochloride (CAS 1793050-70-0): A Chiral, Target-Specific DNA Gyrase Inhibitor for Antimicrobial Resistance Research


(R)-Gyramide A Hydrochloride is a chiral, enantiomerically pure small molecule belonging to the N-benzyl-3-sulfonamidopyrrolidine class [1]. It is a bacterial DNA gyrase inhibitor that disrupts supercoiling activity with an IC50 of 3.3 µM and demonstrates antibacterial activity against multiple clinically relevant pathogens . Unlike many commercial gyrase inhibitors, this compound exhibits high target specificity for gyrase over the closely related topoisomerase IV, and its unique binding site adjacent to the DNA cleavage gate makes it a valuable tool for studying novel mechanisms of action and combating cross-resistance [1].

Why (R)-Gyramide A Hydrochloride (CAS 1793050-70-0) Cannot Be Casually Substituted by Other DNA Gyrase Inhibitors


While the market offers numerous DNA gyrase inhibitors (e.g., fluoroquinolones like ciprofloxacin, aminocoumarins like novobiocin), generic substitution is scientifically invalid due to (R)-Gyramide A Hydrochloride's distinct, quantifiable differentiation points. Its mechanism of action involves competitive inhibition of the ATPase activity of gyrase, producing supercoiled DNA in vivo, which fundamentally differs from the DNA-cleavage complex stabilization caused by quinolones [1]. Critically, (R)-Gyramide A Hydrochloride targets a unique binding region on DNA gyrase adjacent to the DNA cleavage gate, a site not exploited by any clinically approved drug class, thereby circumventing established cross-resistance mechanisms [2]. Furthermore, its high target specificity for gyrase over topoisomerase IV [1] and chiral purity ensure consistent, interpretable results not achievable with racemic mixtures or less selective alternatives.

Procurement-Relevant, Quantified Differentiation of (R)-Gyramide A Hydrochloride (CAS 1793050-70-0) from Comparator Compounds


Target Specificity: Gyrase Inhibition vs. Topoisomerase IV

(R)-Gyramide A Hydrochloride demonstrates high target specificity. It is a specific inhibitor of bacterial DNA gyrase and does not inhibit the closely related E. coli enzyme topoisomerase IV [1]. This contrasts sharply with fluoroquinolones (e.g., ciprofloxacin), which are promiscuous and target both gyrase and topoisomerase IV, with their primary target varying by bacterial species [2].

Target Selectivity Topoisomerase Mechanism of Action Antibacterial

Cross-Resistance Profile: Activity Against Quinolone- and Aminocoumarin-Resistant Strains

E. coli mutants with reduced susceptibility to (R)-Gyramide A Hydrochloride do not display cross-resistance to the major clinical antibiotics ciprofloxacin (fluoroquinolone) and novobiocin (aminocoumarin) [1]. Advanced gyramide analogs, derived from the same scaffold, further confirm this: E. coli strains resistant to ciprofloxacin and novobiocin display very little cross-resistance to these new gyramides [2]. This is a stark contrast to the widespread cross-resistance observed among many clinically used gyrase inhibitors.

Antimicrobial Resistance Cross-Resistance Gyramide Analogs E. coli

Chiral Purity: Stereochemistry-Dependent Biological Activity

The biological activity of Gyramide A is critically dependent on its stereochemistry. (R)-Gyramide A induces cell filamentation, a hallmark of cell division inhibition, whereas the (S)-enantiomer is a weak inhibitor of cell proliferation [1]. This quantifiable difference mandates the use of the pure (R)-enantiomer for any robust biological study. Suppliers such as Cayman Chemical confirm the specific enantiomer (R) and a purity of ≥95% for this product .

Chirality Enantiomer Structure-Activity Relationship Antibacterial

Antibacterial Spectrum: Quantitative MIC Values Against Key Pathogens

(R)-Gyramide A Hydrochloride exhibits a defined spectrum of antibacterial activity with quantifiable Minimum Inhibitory Concentration (MIC) values. It is active against Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica with MICs ranging from 10-80 µM . In a broader study of the gyramide class, the MICs against E. coli, P. aeruginosa, S. enterica, S. aureus, and S. pneumoniae ranged from 2.5-160 µM, but the compounds were ineffective against Enterococcus faecalis [1].

Minimum Inhibitory Concentration Antibacterial Activity E. coli P. aeruginosa S. enterica

Mechanism of Action: ATPase Inhibition vs. DNA-Cleavage Complex Stabilization

(R)-Gyramide A Hydrochloride is a bacteriostatic agent that competitively inhibits the ATPase activity of E. coli gyrase and produces supercoiled DNA in vivo [1]. This mechanism is fundamentally different from that of fluoroquinolones (e.g., ciprofloxacin), which are bactericidal and stabilize the gyrase-DNA cleavage complex, leading to double-stranded DNA breaks and cell death [2].

Mechanism of Action ATPase DNA Gyrase Bacteriostatic

Binding Site Novelty: A Unique Region Adjacent to the DNA Cleavage Gate

The gyramide A resistance-determining region in DNA gyrase is adjacent to the DNA cleavage gate and represents a new site for inhibitor design [1]. This is a unique binding site not targeted by clinically approved fluoroquinolones or aminocoumarins. Studies on advanced gyramide analogs confirm that mutations conferring resistance map to the gyrA and gyrB genes, but overexpression of these subunits does not suppress the inhibitory effect, further supporting a unique binding mechanism [2].

Binding Site Drug Design DNA Gyrase Resistance

Procurement-Driven Application Scenarios for (R)-Gyramide A Hydrochloride (CAS 1793050-70-0) Based on Validated Evidence


Investigating Gyrase-Specific Cellular Responses Without Off-Target Topoisomerase IV Effects

Researchers studying the specific, isolated role of DNA gyrase in bacterial physiology (e.g., DNA replication, chromosome segregation) can use (R)-Gyramide A Hydrochloride as a selective chemical probe. Its proven lack of activity against topoisomerase IV [1] ensures that observed phenotypes are due to gyrase inhibition alone, unlike studies with promiscuous inhibitors like fluoroquinolones. This is critical for generating clean, interpretable data on gyrase function.

Developing Next-Generation Antibiotics Active Against Drug-Resistant Gram-Negative Bacteria

Medicinal chemistry and drug discovery programs focused on combating antimicrobial resistance (AMR) in Gram-negative pathogens (E. coli, P. aeruginosa, S. enterica) can employ (R)-Gyramide A Hydrochloride as a validated starting point or tool compound. Its activity against these species (MIC 10-80 µM) [1] and, crucially, the lack of cross-resistance with ciprofloxacin and novobiocin [2] make it a valuable scaffold for developing new therapies that evade existing resistance mechanisms.

Elucidating the Biological Consequences of Altered DNA Topology via ATPase Inhibition

Investigators exploring the downstream cellular effects of gyrase inhibition can use (R)-Gyramide A Hydrochloride to induce a specific topological state. As a bacteriostatic agent that competitively inhibits gyrase ATPase activity and produces supercoiled DNA in vivo [1], it triggers chromosome condensation and blocks replication without the rapid cell death caused by bactericidal DNA-cleavage complex stabilizers like ciprofloxacin [2]. This allows for detailed study of the SOS pathway and chromosome segregation dynamics under stress.

Structure-Based Drug Design Targeting a Novel Allosteric Site on DNA Gyrase

Structural biologists and computational chemists can leverage (R)-Gyramide A Hydrochloride's unique binding site—adjacent to the DNA cleavage gate [1]—for rational drug design. This binding region represents a new target for inhibitor development, distinct from the active sites of existing drugs [2]. Using this compound can guide structure-activity relationship (SAR) studies and virtual screening efforts to identify new chemotypes that bind this novel pocket and overcome cross-resistance.

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